2-Bromo-4-methoxy-6-nitropyridine

Description

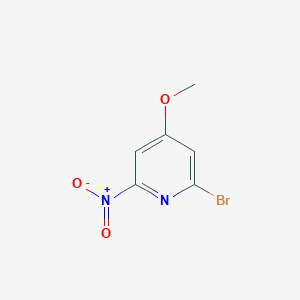

2-Bromo-4-methoxy-6-nitropyridine is a heteroaromatic compound featuring a pyridine ring substituted with bromo (Br), methoxy (OMe), and nitro (NO₂) groups at positions 2, 4, and 6, respectively. The methoxy group introduces electron-donating effects, modulating the ring’s electronic properties.

Properties

Molecular Formula |

C6H5BrN2O3 |

|---|---|

Molecular Weight |

233.02 g/mol |

IUPAC Name |

2-bromo-4-methoxy-6-nitropyridine |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-4-2-5(7)8-6(3-4)9(10)11/h2-3H,1H3 |

InChI Key |

DPUZWTZSEGETTK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Bromination of Nitro-Methoxypyridine Precursors

A closely related method, described in patent CN103483247B, involves the bromination of 2-nitro-3-methoxypyridine to yield 2-bromo-3-methoxypyridine, which shares mechanistic similarities with the target compound’s synthesis. The process includes:

- Dissolving 2-nitro-3-methoxypyridine in an organic acid solvent (e.g., acetic acid, formic acid, or propionic acid).

- Adding a brominating agent, typically hydrogen bromide (HBr) at 40% concentration, in a molar ratio of 1:2 to 1:3 relative to the nitro-methoxypyridine.

- Heating the mixture gradually to 100–140 °C (optimal around 120–130 °C) and maintaining for 4–7 hours.

- Cooling, followed by solvent removal under reduced pressure to precipitate the brominated product.

- Filtration and washing of the solid, then pH adjustment with alkali (e.g., sodium carbonate or sodium bicarbonate) to isolate the pure bromo-methoxypyridine.

This method yields high purity (around 99.5% by liquid chromatography) and high yield (88–91%) of the brominated product, demonstrating mild conditions and scalability for industrial production.

| Parameter | Range/Value | Notes |

|---|---|---|

| Starting material | 2-nitro-3-methoxypyridine | 6–30 g scale in examples |

| Solvent | Acetic acid, formic acid, propionic acid | Organic acid solvents |

| Brominating agent | Hydrogen bromide (40% mass) | Molar ratio 1:2 to 1:3 |

| Temperature | 100–140 °C | Optimal 120–130 °C |

| Reaction time | 4–7 hours | Typically 5–6 hours |

| Yield | 88–91% | High yield |

| Purity (LC) | ~99.5% | High purity |

Bromination of 4-Methoxy-6-methylpyridine Followed by Nitration

Another synthetic route involves:

- Bromination of 4-methoxy-6-methylpyridine at the 2-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Subsequent nitration at the 6-position to introduce the nitro group.

This two-step approach allows for selective functionalization, with the methoxy group directing bromination ortho to itself. Industrial methods optimize reaction conditions to maximize yield and purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | Bromine or NBS, solvent (e.g., DMF), controlled temperature | 2-bromo-4-methoxy-6-methylpyridine |

| Nitration | Mixed acid (HNO3/H2SO4), low temperature (0 °C) | Introduction of nitro group at 6-position |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-6-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

Substitution: Products include 2-amino-4-methoxy-6-nitropyridine or 2-thio-4-methoxy-6-nitropyridine.

Reduction: 2-Bromo-4-methoxy-6-aminopyridine.

Oxidation: 2-Bromo-4-formyl-6-nitropyridine.

Scientific Research Applications

Organic Synthesis

2-Bromo-4-methoxy-6-nitropyridine serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a versatile building block in organic chemistry.

Key Reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the formation of new compounds.

- Reduction Reactions : The nitro group can be reduced to an amino group, enabling the synthesis of amine derivatives.

Medicinal Chemistry

The compound has shown potential in the development of pharmaceutical agents due to its biological activity. Specifically, it has been investigated for its effects on cytochrome P450 enzymes, which are crucial in drug metabolism.

Biological Activities:

- Cytochrome P450 Inhibition : Studies indicate that this compound can inhibit cytochrome P450 enzymes, impacting the pharmacokinetics of drugs and potentially leading to altered metabolic pathways.

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, activating the Nrf2 pathway, which regulates antioxidant responses. This property opens avenues for exploring its use in cancer therapy and other oxidative stress-related conditions.

Material Science

In material science, this compound is being explored for its ability to synthesize novel materials with specific properties. Its unique functional groups allow for modifications that can enhance material characteristics such as conductivity and stability.

Case Studies

- Enzyme Interaction Studies : Research has demonstrated that this compound effectively inhibits specific cytochrome P450 enzymes. This was assessed through various assays measuring enzyme activity before and after the introduction of the compound.

- Antioxidant Activity Assessment : In vitro studies have shown that compounds derived from or related to this compound exhibit significant antioxidant properties, suggesting potential therapeutic applications in oxidative stress management .

- Material Development : Experimental investigations into polymer composites incorporating this compound have indicated improved thermal and mechanical properties, showcasing its utility in advanced material applications .

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-6-nitropyridine depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: Nitro Group: In 2-Bromo-4-nitropyridine, the nitro group at position 4 creates strong electron withdrawal, enhancing reactivity toward nucleophilic aromatic substitution. In contrast, 2-Bromo-6-methoxy-3-nitropyridine has NO₂ at position 3, which may lead to regioselectivity differences in reactions .

Steric and Electronic Modifications :

- Methyl vs. Methoxy: Replacing methoxy with methyl (as in 2-Bromo-6-methyl-4-nitropyridine) increases steric bulk and lipophilicity, which could improve membrane permeability in bioactive molecules .

- Bromine Reactivity: Bromine at position 2 is a common feature in cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in 2-Methoxy-5-pyridineboronic acid (CAS 163105-89-3), where boronic acid groups enable coupling .

Applications: Analogs like 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5) are restricted to controlled industrial or laboratory use as intermediates , suggesting similar handling requirements for 2-Bromo-4-methoxy-6-nitropyridine. High structural similarity (e.g., 0.81 for 2-Bromo-6-methoxy-3-nitropyridine) implies comparable synthetic utility in pharmaceuticals or materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.